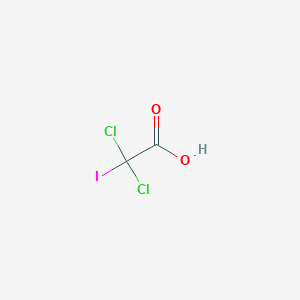![molecular formula C23H15BrN4O6 B12575554 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the phenyl group at the 1-position of the quinoline ring. This can be achieved through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
The final steps involve the introduction of the 2-bromo-4,6-dinitrophenyl group and the C-methylcarbonimidoyl group. This can be achieved through a series of substitution reactions, where the appropriate reagents and conditions are used to selectively introduce these groups onto the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could involve the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone.
Reduction: The nitro groups on the 2-bromo-4,6-dinitrophenyl group can be reduced to amines.
Substitution: The bromine atom on the 2-bromo-4,6-dinitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving oxidative stress and redox reactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the conditions. It can also undergo substitution reactions, allowing it to modify other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,6-dinitrophenyl derivatives
- Quinoline derivatives
- Phenylquinolinone derivatives
Uniqueness
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C23H15BrN4O6 |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C23H15BrN4O6/c1-13(25-21-17(24)11-15(27(31)32)12-19(21)28(33)34)20-22(29)16-9-5-6-10-18(16)26(23(20)30)14-7-3-2-4-8-14/h2-12,29H,1H3 |
InChI Key |
AZBJSUWDROTVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)


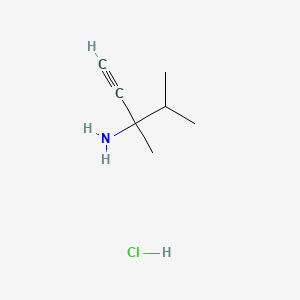

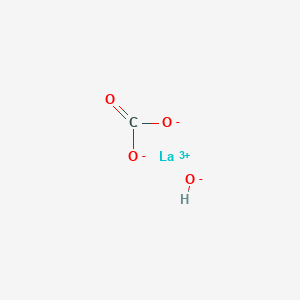
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
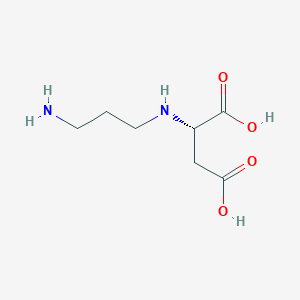

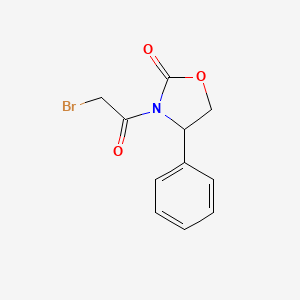
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
